molecular formula C11H15BrN2O B1393178 2-Amino-5-bromo-N,N-diethylbenzamide CAS No. 1263376-84-6

2-Amino-5-bromo-N,N-diethylbenzamide

Cat. No.: B1393178
CAS No.: 1263376-84-6
M. Wt: 271.15 g/mol
InChI Key: VDRQPOBAUKPRCP-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is This compound . This naming convention follows standard IUPAC principles for aromatic amides, where the benzamide core structure serves as the parent compound with appropriate positional indicators for the substituents. The name systematically describes the molecular architecture: the amino group (-NH₂) occupies the 2-position relative to the carboxamide functional group, the bromine atom is positioned at the 5-location on the benzene ring, and the amide nitrogen bears two ethyl groups in an N,N-disubstituted arrangement.

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is documented as CCN(CC)C(=O)C1=C(C=CC(=C1)Br)N , providing a linear representation of the molecular connectivity. Alternative SMILES representations include O=C(N(CC)CC)C1=CC(Br)=CC=C1N , which presents the same structural information with different atom ordering priorities. The compound's three-dimensional structural characteristics are further defined by the International Chemical Identifier string: InChI=1S/C11H15BrN2O/c1-3-14(4-2)11(15)9-7-8(12)5-6-10(9)13/h5-7H,3-4,13H2,1-2H3 .

The molecular structure features a benzene ring with ortho-amino substitution relative to the carboxamide group, creating potential for intramolecular hydrogen bonding interactions. The para-positioned bromine substituent relative to the amino group provides electron-withdrawing characteristics that influence the compound's reactivity profile. The diethylamide functionality contributes to the molecule's lipophilic properties and may affect its biological activity and chemical behavior in various reaction conditions.

Properties

IUPAC Name

2-amino-5-bromo-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-3-14(4-2)11(15)9-7-8(12)5-6-10(9)13/h5-7H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRQPOBAUKPRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701289256
Record name 2-Amino-5-bromo-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263376-84-6
Record name 2-Amino-5-bromo-N,N-diethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263376-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-bromo-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-N,N-diethylbenzamide typically involves the bromination of a suitable precursor followed by amination and N,N-diethylation. One common method starts with 5-bromoisatoic anhydride, which undergoes a reaction with diethylamine to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-bromo-N,N-diethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.

    Condensation Reactions: The compound can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to the formation of nitro or hydroxyl derivatives .

Scientific Research Applications

2-Amino-5-bromo-N,N-diethylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-5-bromo-N,N-diethylbenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The presence of the amino and bromine groups may allow it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and properties are highly dependent on substituent variations. Key analogues include:

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Key Properties/Applications
2-Amino-5-bromo-N,N-diethylbenzamide Br (5), NH₂ (2), N,N-diethyl 257.07* Not reported Potential CNS modulation
2-Amino-5-bromo-N,N-dimethylbenzamide Br (5), NH₂ (2), N,N-dimethyl 229.07 Not reported Intermediate in drug synthesis
5-Bromo-N,2-dihydroxybenzamide Br (5), OH (2), NHOH (amide) 230.02 Not reported Chelating agent, hydroxamic acid derivative
2-Bromo-5-methoxy-N,N-dimethylbenzamide Br (5), OCH₃ (2), N,N-dimethyl 258.11 Not reported Antimicrobial applications
2-Amino-N-benzyl-5-bromobenzamide Br (5), NH₂ (2), N-benzyl 305.17 Not reported Precursor for quinazolinone synthesis

*Calculated based on molecular formula C₁₁H₁₅BrN₂O.

  • Diethyl vs.
  • Amino vs. Methoxy Groups: The amino group at position 2 enables hydrogen bonding, improving solubility in polar solvents, whereas methoxy-substituted derivatives (e.g., 2-bromo-5-methoxy-N,N-dimethylbenzamide) exhibit greater metabolic stability .

Physicochemical Properties

  • Hydrogen Bonding: The amino group facilitates intramolecular hydrogen bonding, enhancing stability in solid-state compared to non-amino analogues (e.g., 2-hydroxy-N,N-diethylbenzamide) .
  • Electrophilicity : The bromine atom increases electrophilicity at the aromatic ring, making the compound reactive in Suzuki-Miyaura cross-coupling reactions .

Key Research Findings

  • Synthetic Versatility: The compound serves as a precursor for synthesizing heterocycles like quinazolinones, which show antitumor and antimicrobial activities .
  • Toxicity Concerns : N,N-diethylbenzamide derivatives are associated with skin irritation, necessitating structural optimization for safer applications .
  • Metabolic Stability: Bromine substitution may reduce oxidative metabolism, extending half-life compared to non-halogenated analogues .

Biological Activity

2-Amino-5-bromo-N,N-diethylbenzamide (CAS No. 1263376-84-6) is an organic compound with notable biological properties. This compound's unique structure, featuring an amino group at the second position, a bromine atom at the fifth position, and two ethyl groups attached to the nitrogen atom, contributes to its diverse applications in medicinal chemistry and biological research.

The molecular formula of this compound is C11H15BrN2O. Its structural characteristics allow it to participate in various chemical reactions, including substitution, oxidation, and condensation reactions. The presence of the amino and bromine groups enhances its reactivity and potential interactions with biological targets.

While the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with specific molecular targets within cells. The compound may form hydrogen bonds with biological molecules, influencing their function. Additionally, its bromine atom can play a crucial role in enzyme inhibition by forming covalent bonds with active site residues.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study demonstrated that derivatives of benzamide compounds showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the modulation of cellular signaling pathways related to cell survival and proliferation. For instance, derivatives similar to this compound have demonstrated efficacy against pancreatic cancer cells by protecting β-cells from endoplasmic reticulum (ER) stress .

Study on Anticancer Activity

In a recent study focusing on the effects of benzamide derivatives on pancreatic β-cells, researchers found that certain modifications to the benzamide structure enhanced protective effects against ER stress-induced apoptosis. Compounds similar to this compound were tested for their ability to improve cell viability under stress conditions, showing promising results with EC50 values indicating effective concentrations for protective activity .

Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various benzamide derivatives against common pathogens. The results indicated that this compound had a significant inhibitory effect on Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Amino-5-bromo-N,N-dimethylbenzamideMethyl groups instead of ethylModerate antimicrobial activity
2-Amino-5-bromobenzamideLacks N,N-diethyl substitutionLower anticancer activity
2-Amino-3,5-dibromobenzamideAdditional bromine at third positionIncreased cytotoxicity

Q & A

Q. How can cryo-EM complement X-ray crystallography in studying supramolecular aggregates of this compound?

  • Methodological Answer :
  • Sample Preparation : Form nanocrystals or amyloid-like fibrils in aqueous buffer (pH 7.4).
  • Data Collection : Use a 300 kV cryo-EM to resolve 2–3 Å structures. SHELXE can assist in phase extension for low-resolution datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-bromo-N,N-diethylbenzamide
Reactant of Route 2
Reactant of Route 2
2-Amino-5-bromo-N,N-diethylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.